2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C16H16FN3O3 and its molecular weight is 317.32. The purity is usually 95%.
The exact mass of the compound 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis and study of various pyrazole derivatives, including compounds with structures similar to 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, have shown significant antimicrobial activities. For example, novel Schiff bases synthesized using related pyrazole derivatives demonstrated excellent antimicrobial activity against various bacterial strains, highlighting the potential of such compounds in developing new antibacterial agents (Puthran et al., 2019). Similarly, fluorine-containing pyrazoles have been evaluated for their antibacterial and antifungal activities, suggesting their utility in medicinal chemistry for the development of new therapeutic agents (Gadakh et al., 2010).
Synthesis and Characterization for Pharmaceutical Applications
The synthesis and characterization of pyrazole derivatives have been extensively studied, with some compounds showing promising pharmacological activities. For instance, the exploration of novel potential antipsychotic agents within this chemical class has led to compounds that, unlike traditional antipsychotics, do not interact with dopamine receptors, indicating a unique mechanism of action (Wise et al., 1987). Additionally, the versatile synthesis of fluorinated heterocyclic compounds, including pyrazolones, showcases the adaptability of this chemical framework for various biological applications (Shi et al., 1996).
Cytotoxicity and Antitumor Activity
Pyrazole derivatives have also been investigated for their cytotoxicity against various cancer cell lines. Research has shown that some compounds within this family exhibit interesting cytotoxic activities, which could be crucial for further anti-tumor studies. This indicates the potential of pyrazole derivatives in the development of novel anticancer therapies (Gul et al., 2016).
Antioxidant Properties
Studies have demonstrated that pyrazoline derivatives possess very strong antioxidant activity. This property is significant for pharmaceutical applications where antioxidant agents are needed to combat oxidative stress-related diseases (Khotimah et al., 2018).
properties
IUPAC Name |
2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-23-9-8-19-6-7-20-15(16(19)22)13(10-21)14(18-20)11-2-4-12(17)5-3-11/h2-7,21H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXMOBIQVIYISM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN2C(=C(C(=N2)C3=CC=C(C=C3)F)CO)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
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